molecular formula C6H12N2O2S B1285337 Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 53056-91-0

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B1285337
CAS RN: 53056-91-0
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
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Description

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a chemical compound with the linear formula C6H12N2O2S . It is also known by its CAS Number: 1212331-13-9 .


Molecular Structure Analysis

The InChI code for Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is 1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving Octahydrothieno[3,4-b]pyrazine 6,6-dioxide . For a detailed chemical reactions analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .


Physical And Chemical Properties Analysis

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 176.06194880 g/mol . The topological polar surface area is 66.6 Ų . It has a heavy atom count of 11 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis Methods and Structural Studies

  • New Synthesis Routes : Octahydropyrrolo[1,2-a]pyrazines, structurally similar to Octahydrothieno[3,4-b]pyrazine, have been synthesized using new methods, such as starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more accessible. This advancement in synthesis methods is crucial for developing new drugs and materials (Likhosherstov, Peresada, & Skoldinov, 1993).

  • Crystal Growth & Design : Octahydrothieno[3,4-b]pyrazine derivatives have been used as linkers in the synthesis of hybrid networks, involving complex metal-based structures. This highlights their potential in designing new molecular architectures for various applications (Podgajny et al., 2014).

Photovoltaic and Electrochemical Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Pyrido[3,4-b]pyrazine-based organic sensitizers have been developed for use in DSSCs. The unique electronic properties of these compounds, including their absorption spectra and energy levels, make them promising candidates for solar energy conversion (Ying et al., 2014).

  • Low Band Gap Materials : Fused-ring thieno[3,4-b]pyrazines have been used to produce low band gap materials, particularly in photovoltaic devices. Their ability to adjust band gaps makes them valuable for applications requiring specific light absorption characteristics (Rasmussen, Schwiderski, & Mulholland, 2011).

Chemical Reactivity and Bonding

  • Bonding Characteristics : The bonding nature of pyrazine derivatives with metals like copper(II), cobalt(II), and nickel(II) has been studied, showing diverse geometries and bonding through nitrogen and oxygen atoms. This knowledge is essential for developing metal-organic frameworks and catalytic systems (Sanyal & Mondal, 1979).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards related to the compound. Precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent safety precautions that should be taken when handling the compound .

properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586076
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

CAS RN

53056-91-0
Record name Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide (5.0 g, 26.0 mmol) in dioxane (40 mL) was added dropwise to ethane-1,2-diamine (10.4 g, 173.0 mmol) in dioxane (25 mL) at 0° C. The mixture was heated at 100° C. for 3 h, followed by cooling to room temperature and continued stirring overnight. The two layers were separated and the bottom layer, containing ethylene diamine and amine salt, was washed twice with dioxane. The dioxane layers were combined and the solvent was removed in vacuo. The crude product was recrystallized from toluene to afford 2.7 g (59%) of the title compound as white crystals. HPLC 98%, RT: 0.292 (System B; 10-97% MeCN over 3 min). 1H NMR (270 MHz, methanol-d4) δ ppm 2.67-2.76 (m, 2H) 2.86-2.96 (m, 2H) 3.13-3.20 (m, 2H) 3.33-3.44 (m, 2H) 3.63-3.70 (m, 2H). LC-MS 177 (M+H)+. *Previously described in U.S. Pat. No. 3,882,122.
Name
cis-3,4-Dichlorotetrahydrothiophene 1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 4
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 5
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 6
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Citations

For This Compound
2
Citations
G Mendel - dspace.nbuv.gov.ua
CoA synthase is a bifunctional enzyme which mediates the final stages of CoenzymeA biosynthesis. CoA and its derivatives are important players both in cellular metabolism and signal …
Number of citations: 4 dspace.nbuv.gov.ua
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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